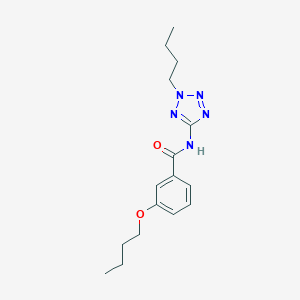
N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide typically involves a multi-step process. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring and naphthalene moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethyl-2H-tetrazol-5-yl)pentanamide
- N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide
Uniqueness
N-(2-ethyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide is unique due to its specific combination of the tetrazole ring and the naphthalene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
861233-68-3 |
|---|---|
Molecular Formula |
C15H15N5O2 |
Molecular Weight |
297.31g/mol |
IUPAC Name |
N-(2-ethyltetrazol-5-yl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C15H15N5O2/c1-3-20-18-15(17-19-20)16-14(21)12-8-10-6-4-5-7-11(10)9-13(12)22-2/h4-9H,3H2,1-2H3,(H,16,18,21) |
InChI Key |
FWAMOXPSCJXJQF-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B509302.png)
![2,6-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B509303.png)
![2,6-dimethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B509304.png)
![2-fluoro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B509314.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B509346.png)
![N-[4-(2-furoylamino)-3-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B509350.png)
![2-methoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B509354.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B509358.png)
![2-methoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B509360.png)
![2-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B509365.png)
![5-chloro-2-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B509366.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide](/img/structure/B509386.png)
![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide](/img/structure/B509403.png)

